1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H25N5O3S and its molecular weight is 475.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability.
Mode of Action
This compound acts as an activator of the GIRK channel . It interacts with the channel, leading to its opening and allowing potassium ions to flow through. This results in hyperpolarization of the cell membrane, reducing the cell’s excitability.
Pharmacokinetics
It has been suggested that the compound displays improved metabolic stability over similar compounds . This could potentially lead to a longer half-life and increased bioavailability, although further studies are needed to confirm this.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-16-3-5-19(6-4-16)22-13-21(25(31)27-14-18-7-10-26-11-8-18)23-17(2)29-30(24(23)28-22)20-9-12-34(32,33)15-20/h3-8,10-11,13,20H,9,12,14-15H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADUWDKZZSXKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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